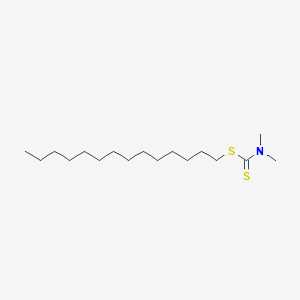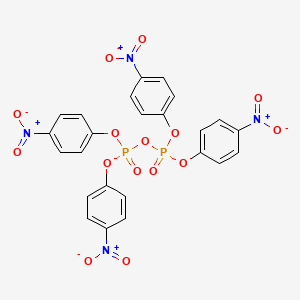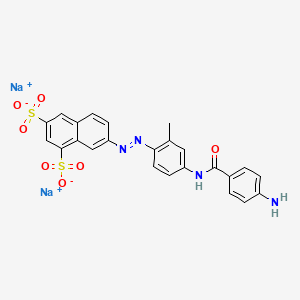
1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt is a complex organic compound primarily used as an intermediate in the synthesis of azo dyes. This compound is characterized by its naphthalene backbone, which is substituted with sulfonic acid groups and an azo linkage, making it a valuable component in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-aminobenzoyl amine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methylphenylamine to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce sulfonic acid groups at the 1 and 3 positions of the naphthalene ring.
Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used for the diazotization and coupling reactions.
Continuous Flow Systems: For sulfonation and neutralization, continuous flow systems are employed to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in alkaline conditions.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Products with substituted functional groups replacing the sulfonic acid groups.
科学研究应用
1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex azo dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic reagent.
Industry: Utilized in the production of dyes for textiles, paper, and leather industries.
作用机制
The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo group can undergo reversible reduction and oxidation, making it useful in redox reactions. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in various aqueous applications. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological staining or interacting with substrates in chemical reactions.
相似化合物的比较
Similar Compounds
- 7-Amino-1,3-naphthalenedisulfonic acid
- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
- 8-Amino-1,3,6-naphthalenetrisulfonic acid
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-((4-((4-aminobenzoyl)amino)-2-methylphenyl)azo)-, disodium salt is unique due to its specific substitution pattern and the presence of both azo and sulfonic acid groups. This combination imparts distinct chemical and physical properties, such as enhanced solubility and vibrant coloration, making it particularly valuable in dye synthesis and other industrial applications.
属性
CAS 编号 |
6330-82-1 |
|---|---|
分子式 |
C24H18N4Na2O7S2 |
分子量 |
584.5 g/mol |
IUPAC 名称 |
disodium;7-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C24H20N4O7S2.2Na/c1-14-10-18(26-24(29)15-2-5-17(25)6-3-15)8-9-22(14)28-27-19-7-4-16-11-20(36(30,31)32)13-23(21(16)12-19)37(33,34)35;;/h2-13H,25H2,1H3,(H,26,29)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI 键 |
NRADSJPKTBQUOF-UHFFFAOYSA-L |
规范 SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N=NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


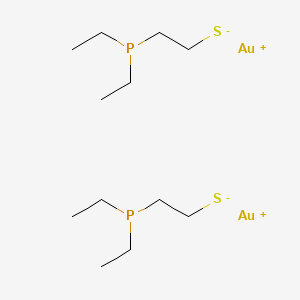
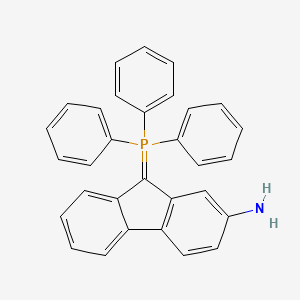
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)

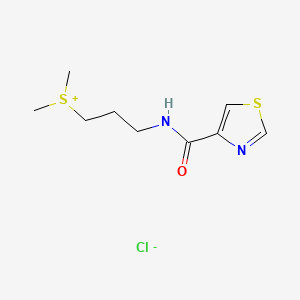
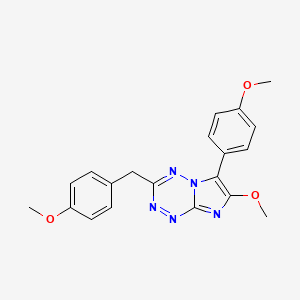
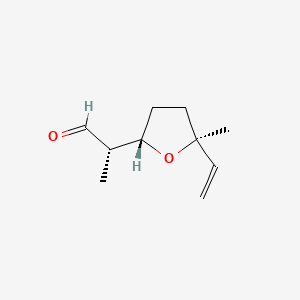
![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)
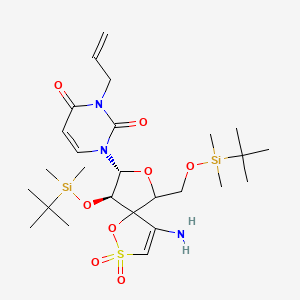
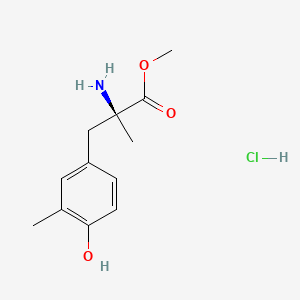
![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)
